molecular formula C19H34O2SSn B1612333 (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane CAS No. 349616-56-4

(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

Cat. No. B1612333
M. Wt: 445.2 g/mol
InChI Key: LPAWLMVOUBWAHW-UHFFFAOYSA-N
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Description

“(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane” is a chemical compound with the molecular formula C19H34O2SSn . It has a molecular weight of 445.25 .


Physical And Chemical Properties Analysis

The boiling point of “(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane” is predicted to be 452.1±55.0 °C .

Scientific Research Applications

  • Synthesis and Electropolymerization of Complexes : A study demonstrated the use of related compounds in the synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes. This process is significant for the development of new electrochromic polymers with high electrochemical stability (Krompiec et al., 2008).

  • Chiral Acyl Radical Equivalents : Research has shown that chiral 1,3-dioxolan-2-yl radicals derived from acetals can undergo intramolecular hydrogen abstraction followed by cyclization. This finding is crucial for understanding the stereochemical aspects of radical cyclizations (Stien, Crich, & Bertrand, 1998).

  • LED-Induced Polymerization : A study on tris(4-(thiophen-2-yl)phenyl)amine derivatives revealed their effectiveness as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This advancement is significant for polymer chemistry and materials science (Zhang et al., 2015).

  • Synthesis of Thiophene 1,1-Dioxides : Research has shown the preparation of 2,5-bis(tributylstannyl)thiophene 1,1-dioxide from related compounds, used in Stille cross-coupling reactions. This is important for tuning optoelectronic properties of thiophene dioxides (Tsai et al., 2013).

  • Deoxysugar Synthesis in Antibiotics : A study from 1978 involved the conversion of certain compounds into deoxy compounds using tributylstannane. This process is pivotal in the modification of aminoglycoside antibiotics and their antibacterial activities (Hayashi, Iwaoka, Takeda, & Ohki, 1978).

properties

IUPAC Name

tributyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-6(10-5-1)7-8-3-4-9-7;3*1-3-4-2;/h1-2,7H,3-4H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAWLMVOUBWAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579331
Record name Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

CAS RN

349616-56-4
Record name Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane
Reactant of Route 2
Reactant of Route 2
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane

Citations

For This Compound
55
Citations
YJ Chang, M Watanabe, PT Choua, TJ Chow - Chem. Commun, 2012 - researchgate.net
This journal is c The Royal Society of Chemistry 2012 Chem. Commun., 2012, 48, 726–728 727 was accomplished by another Stille coupling reaction with (5-(1, 3-dioxolan-2-yl) …
Number of citations: 0 www.researchgate.net
S Chaurasia, YC Chen, HH Chou, YS Wen, JT Lin - Tetrahedron, 2012 - Elsevier
A series of new organic dyes, comprising indenofluorene moiety as a conjugated bridge, with an extended π-groups, such as thiophene and furan, diphenylamine as donor, …
Number of citations: 29 www.sciencedirect.com
MB Desta, S Chaurasia, JT Lin - Dyes and Pigments, 2017 - Elsevier
Three new Y-shaped D-(π-A) 2 di-anchoring organic dyes comprising an arylamine as the electron donor, 2-cyanoacrylic acid as electron acceptors and various 2,4,7-trisubstituted …
Number of citations: 22 www.sciencedirect.com
Y Ezhumalai, B Lee, MS Fan, B Harutyunyan… - Journal of Materials …, 2017 - pubs.rsc.org
A new series of metal-free alkylated tetrathienoacene (TTAR)-based organic chromophores, TPA–TTAR–TA (R = branched-C8H17, 1, TTAR-b8; R = C15H31, 2, TTAR-15; R = C9H19, 3…
Number of citations: 64 pubs.rsc.org
H Chen, H Huang, Z Tian, P Shen, B Zhao… - European polymer …, 2010 - Elsevier
Three novel conjugated polymers (P1, P2, and P3), comprised of 2,5-dioctyloxy-1,4-phenylenevinylene and terthiophene derivatives with/without di(p-tolyl)phenylamine (TPAV) and …
Number of citations: 14 www.sciencedirect.com
RY Huang, WH Tsai, JJ Wen, YJ Chang… - Journal of Power Sources, 2020 - Elsevier
Six novel organic dyes (RY1∼RY6) containing spiro[fluorene-9,9′-phenanthren]-10′-one as an auxiliary acceptor were synthesised and effectively used for the fabrication of DA-π-A …
Number of citations: 32 www.sciencedirect.com
FS Lin, P Priyanka, MS Fan, S Vegiraju, JS Ni… - Journal of Materials …, 2020 - pubs.rsc.org
A series of new metal-free organic dyes based on 3,3′-dithioalkyl-2,2′-bithiophene (SBT) organic chromophores was synthesized for use in dye-sensitized solar cells (DSSCs). …
Number of citations: 21 pubs.rsc.org
GB Bodedla, KRJ Thomas, MS Fan… - Chemistry–An Asian …, 2016 - Wiley Online Library
Benzimidazole‐branched bi‐anchoring organic dyes that contained triphenylamine/phenothiazine donors, 2‐cyanoacrylic acid acceptors, and various π linkers were synthesized and …
Number of citations: 31 onlinelibrary.wiley.com
C Dall'Agnese… - European Journal of …, 2017 - Wiley Online Library
5‐(7‐Bromo‐2,1,3‐benzothiadiazol‐4‐yl)‐2‐thiophenecarbaldehyde is a small building block of great interest for its use in the elaboration of symmetrical or unsymmetrical donor–…
N Zhou, K Prabakaran, B Lee, SH Chang… - Journal of the …, 2015 - ACS Publications
A new series of metal-free organic chromophores (TPA-TTAR-A (1), TPA-T-TTAR-A (2), TPA-TTAR-TA (3), and TPA-T-TTAR-TA (4)) are synthesized for application in dye-sensitized …
Number of citations: 269 pubs.acs.org

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